molecular formula C17H22N2O2 B2923045 Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428364-16-2

Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2923045
CAS No.: 1428364-16-2
M. Wt: 286.375
InChI Key: KAWHLVLTVJYAPI-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a piperidine-based compound featuring a cyclohexene ring linked to a methanone group and a 4-(pyridin-2-yloxy)piperidine moiety. Its structural complexity arises from the pyridinyloxy substituent on the piperidine ring, which may enhance binding interactions in biological systems due to aromatic π-π stacking and hydrogen-bonding capabilities.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-17(14-6-2-1-3-7-14)19-12-9-15(10-13-19)21-16-8-4-5-11-18-16/h1-2,4-5,8,11,14-15H,3,6-7,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWHLVLTVJYAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring and a piperidine moiety substituted with a pyridine group, which contributes to its unique biological profile. The structure can be summarized as follows:

  • Chemical Formula : C15_{15}H18_{18}N2_{2}O
  • Molecular Weight : 246.32 g/mol

1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the primary biological activities of this compound is its ability to inhibit DPP-IV, an enzyme implicated in glucose metabolism and diabetes. Inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels.

  • Mechanism : DPP-IV inhibitors prevent the degradation of incretin hormones, thereby enhancing insulin secretion in response to meals.
  • Research Findings : Studies have demonstrated that compounds similar to this compound exhibit potent DPP-IV inhibitory activity, suggesting potential use in diabetes management .

2. Antitumor Activity

Recent investigations have highlighted the compound's potential antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines.

  • Mechanism : The compound may exert its antitumor effects through the inhibition of Class I PI3-kinase enzymes, which play a crucial role in cancer cell survival and proliferation.
  • Case Study : In vitro studies indicated that derivatives of this compound reduced cell viability in breast and prostate cancer cell lines, pointing towards its potential as an anticancer agent .

3. Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities.

  • Research Findings : A series of related compounds were synthesized and tested against various bacterial strains and fungi, showing promising results in inhibiting growth .

4. Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease.

  • Mechanism : It is hypothesized that the compound can modulate neuroinflammation and oxidative stress pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
DPP-IV InhibitionEnhances incretin hormone levels
Antitumor ActivityInhibits Class I PI3K enzymes
AntibacterialInhibits growth of bacterial strains
AntifungalEffective against various fungal pathogens
NeuroprotectiveModulates neuroinflammation

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s key structural motifs are shared with several analogues, differing primarily in the substituents on the piperidine ring. Below is a comparative analysis:

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Key Features
Cyclohex-3-en-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone 4-(Pyridin-2-yloxy) Not explicitly provided Estimated ~330–350 Aromatic pyridine ring for π-π interactions; potential hydrogen-bonding via oxygen.
Cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone [] 4-(2-Hydroxyethyl) C₁₄H₂₃NO₂ 237.34 Polar hydroxyethyl group; increased hydrophilicity; discontinued commercial availability.
Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone [] 2-Methyl C₁₃H₂₁NO 207.31 Compact methyl group; reduced steric hindrance; simpler pharmacokinetic profile.
Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate [] 4-(Thiazol-2-yloxy)-bipiperidine C₂₂H₃₁N₃O₆S 465.6 Bipiperidine backbone; thiazole ring for heteroaromatic interactions; oxalate salt for solubility.

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The pyridin-2-yloxy and thiazol-2-yloxy groups (aromatic) in the target and compounds contrast with aliphatic substituents (e.g., hydroxyethyl, methyl) in and . Aromatic groups likely enhance target binding via π-π interactions, whereas aliphatic groups may improve solubility or reduce metabolic instability .
  • The hydroxyethyl derivative (237.34 g/mol) is smaller but lacks aromaticity .

Pharmacological Implications from Structural Trends

While direct activity data for the target compound are absent, provides critical insights into piperidine derivatives with varying substituents. For example:

  • Bulky Aromatic Groups : Compounds like 4PP-3 (4-(4-t-Butylphenyl)) and 4PP-10 (4-phenyl) showed inhibitory activity against Mycobacterium tuberculosis, suggesting that bulky or aromatic substituents on piperidine enhance biological activity .
  • Polar Groups : Derivatives with sulfonyl (4PP-5) or carboxamide (4PP-7) groups may exhibit altered pharmacokinetics due to increased polarity, analogous to the hydroxyethyl group in .

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